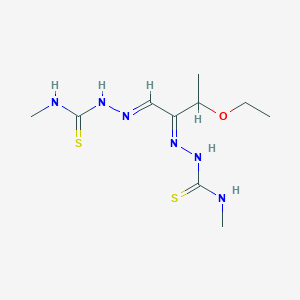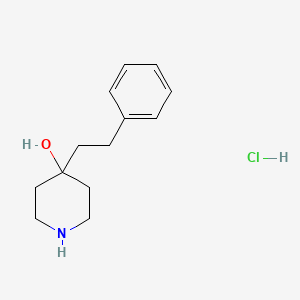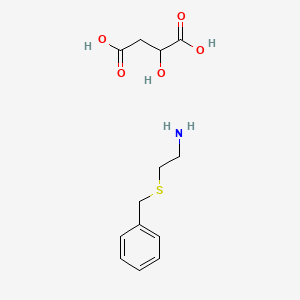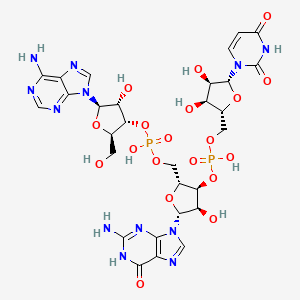
Hydrazinecarbothioamide, 2,2'-(1-(1-ethoxyethyl)-1,2-ethanediylidine)bis(N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarbothioamide, 2,2’-(1-(1-ethoxyethyl)-1,2-ethanediylidine)bis(N-methyl-) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes hydrazinecarbothioamide and ethoxyethyl groups, making it a valuable subject for research and application in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydrazinecarbothioamide, 2,2’-(1-(1-ethoxyethyl)-1,2-ethanediylidine)bis(N-methyl-) typically involves the reaction of hydrazinecarbothioamide with ethoxyethyl derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. industrial methods often incorporate advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions: Hydrazinecarbothioamide, 2,2’-(1-(1-ethoxyethyl)-1,2-ethanediylidine)bis(N-methyl-) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound, which can interact with different reagents under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation while minimizing side reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or hydrazines. Substitution reactions often result in the formation of new carbon-nitrogen or carbon-sulfur bonds, leading to a variety of derivatives .
Scientific Research Applications
Hydrazinecarbothioamide, 2,2’-(1-(1-ethoxyethyl)-1,2-ethanediylidine)bis(N-methyl-) has numerous applications in scientific research. In chemistry, it serves as a building block for the synthesis of complex organic molecules and as a reagent in various chemical transformations. In biology and medicine, this compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities . Additionally, it is used in the development of new materials and catalysts in the industrial sector .
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, 2,2’-(1-(1-ethoxyethyl)-1,2-ethanediylidine)bis(N-methyl-) involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and induce apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Hydrazinecarbothioamide, 2,2’-(1-(1-ethoxyethyl)-1,2-ethanediylidine)bis(N-methyl-) can be compared with other similar compounds, such as hydrazinecarbothioamide derivatives and ethoxyethyl-substituted molecules. These compounds share structural similarities but may differ in their reactivity, stability, and biological activity . For instance, hydrazinecarbothioamide derivatives may exhibit different oxidation states and substitution patterns, leading to variations in their chemical and biological properties .
Similar Compounds
- Hydrazinecarbothioamide derivatives
- Ethoxyethyl-substituted molecules
- Piperazine derivatives
Properties
CAS No. |
5093-92-5 |
|---|---|
Molecular Formula |
C10H20N6OS2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-[(Z)-[(1E)-3-ethoxy-1-(methylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]-3-methylthiourea |
InChI |
InChI=1S/C10H20N6OS2/c1-5-17-7(2)8(14-16-10(19)12-4)6-13-15-9(18)11-3/h6-7H,5H2,1-4H3,(H2,11,15,18)(H2,12,16,19)/b13-6+,14-8- |
InChI Key |
XBFRPDHYSZXWNV-SHNANBSCSA-N |
Isomeric SMILES |
CCOC(C)/C(=N\NC(=S)NC)/C=N/NC(=S)NC |
Canonical SMILES |
CCOC(C)C(=NNC(=S)NC)C=NNC(=S)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)




